molecular formula C10H27ISi3 B14467652 (Iodomethanetriyl)tris(trimethylsilane) CAS No. 65426-05-3

(Iodomethanetriyl)tris(trimethylsilane)

Cat. No.: B14467652
CAS No.: 65426-05-3
M. Wt: 358.48 g/mol
InChI Key: YQEXMOXGTWXTCA-UHFFFAOYSA-N
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Description

Tris(trimethylsilyl)methyl iodide is an organosilicon compound characterized by the presence of three trimethylsilyl groups attached to a central carbon atom, which is also bonded to an iodine atom. This compound is known for its high reactivity and is used in various chemical reactions and applications, particularly in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(trimethylsilyl)methyl iodide can be synthesized through the oxidative cleavage of hexamethyldisilane by iodine or by the cleavage of hexamethyldisiloxane with aluminum triiodide . The reactions are as follows:

    Oxidative Cleavage of Hexamethyldisilane: [ \text{(CH}_3\text{)}_3\text{Si-Si(CH}_3\text{)}_3 + \text{I}_2 \rightarrow 2 \text{(CH}_3\text{)}_3\text{SiI} ]

    Cleavage of Hexamethyldisiloxane: [ 3 \text{(CH}_3\text{)}_3\text{Si-O-Si(CH}_3\text{)}_3 + 2 \text{AlI}_3 \rightarrow 6 \text{(CH}_3\text{)}_3\text{SiI} + \text{Al}_2\text{O}_3 ]

Industrial Production Methods: While specific industrial production methods for tris(trimethylsilyl)methyl iodide are not widely documented, the synthesis typically involves the use of readily available reagents such as hexamethyldisilane, iodine, and aluminum triiodide under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tris(trimethylsilyl)methyl iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in reactions with tris(trimethylsilyl)methyl iodide include alcohols, ethers, and amines. The reactions typically occur under mild conditions, making it a versatile reagent in organic synthesis.

Major Products: The major products formed from reactions with tris(trimethylsilyl)methyl iodide include trimethylsilyl ethers, iodoalkanes, and deprotected amines.

Scientific Research Applications

Tris(trimethylsilyl)methyl iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris(trimethylsilyl)methyl iodide involves the generation of reactive intermediates, such as trimethylsilyl radicals, which facilitate various chemical transformations. For example, in radical-based reductions, the compound generates trimethylsilyl radicals that propagate chain reactions, leading to the reduction of functional groups .

Comparison with Similar Compounds

Uniqueness: Tris(trimethylsilyl)methyl iodide is unique due to its high reactivity and versatility in various chemical reactions. Its ability to introduce trimethylsilyl groups under mild conditions makes it a valuable reagent in organic synthesis and material science.

Properties

CAS No.

65426-05-3

Molecular Formula

C10H27ISi3

Molecular Weight

358.48 g/mol

IUPAC Name

[iodo-bis(trimethylsilyl)methyl]-trimethylsilane

InChI

InChI=1S/C10H27ISi3/c1-12(2,3)10(11,13(4,5)6)14(7,8)9/h1-9H3

InChI Key

YQEXMOXGTWXTCA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)I

Origin of Product

United States

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